4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c1-3-6-4(7(9)10)2-5(13)11-8(6)14-12-3/h2,7H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVJWCBYROOTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=O)N2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitropyridine with difluoromethyl ketone in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial to achieving consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its structural analogs have shown promise as inhibitors in various biological pathways:
- Anticancer Activity : Analogous compounds have been developed that exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives have demonstrated IC values as low as 0.36 µM against CDK2, indicating strong potential for anticancer drug development .
- Neuroprotective Effects : Research has indicated that isoxazole derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Agricultural Biotechnology
The compound's derivatives are being explored as plant growth regulators. Studies have shown that certain heterocyclic compounds can enhance vegetative growth in crops like barley. This application is particularly relevant for developing sustainable agricultural practices .
Materials Science
Due to its unique electronic properties, 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one may find applications in the development of advanced materials. Its ability to form stable complexes with metals could be harnessed for creating novel catalysts or sensors .
Case Study 1: Anticancer Activity of Isoxazole Derivatives
A study focused on synthesizing various isoxazole derivatives revealed that modifications at specific positions on the isoxazole ring significantly influenced their potency against cancer cell lines. The study highlighted the importance of the difluoromethyl group in enhancing biological activity .
Case Study 2: Plant Growth Regulation
In agricultural trials, derivatives of this compound were applied to barley plants. Results indicated a marked increase in growth parameters such as height and biomass compared to untreated controls. This suggests potential applications in crop yield enhancement strategies .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective CDK inhibition; low IC values |
| Agricultural Biotechnology | Plant growth regulators | Enhanced vegetative growth in barley |
| Materials Science | Catalysts and sensors | Stable metal complexes; potential for novel materials |
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural Analogues of Isoxazolo/Pyrazolo-Pyridinones
Key Observations :
Antimicrobial Activity
Pyrazolo[3,4-b]pyridinones exhibit activity against E. coli, S. aureus, and K. pneumoniae (MIC: 8–32 µg/mL) .
Biological Activity
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one, with the CAS number 1018047-97-6, is a heterocyclic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. Its molecular formula is and it has a molecular weight of 200.14 g/mol. This compound features a difluoromethyl group attached to an isoxazole ring, which is fused to a pyridine ring, making it a subject of interest for both medicinal chemistry and biological research.
Molecular Structure
The structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 200.14 g/mol |
| CAS Number | 1018047-97-6 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and selectivity, potentially modulating enzyme activities involved in various disease pathways.
Pharmacological Applications
Research indicates that this compound may serve multiple pharmacological roles:
- Enzyme Inhibition : It has been studied as an inhibitor for specific enzymes that play crucial roles in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.
- Anticancer Potential : Some studies have explored its use in cancer treatment due to its ability to interfere with certain cellular processes.
Case Studies
- Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on a specific kinase enzyme involved in cancer proliferation. Results showed significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Properties : In vitro tests against various bacterial strains demonstrated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
- Cellular Studies : Research involving cellular assays indicated that the compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Table of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Difluoromethyl)-4-methylisoxazolo[5,4-b]pyridin-6(7H)-one | Structure | Moderate enzyme inhibition |
| 4-(Trifluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one | Structure | Antimicrobial activity |
| 4-(Difluoromethyl)-3-ethylisoxazolo[5,4-b]pyridin-6(7H)-one | Structure | Potential anticancer effects |
Uniqueness
The unique placement of the difluoromethyl group in this compound significantly impacts its chemical reactivity and biological activity compared to similar compounds. It exhibits distinct pharmacokinetic properties that may enhance metabolic stability and binding affinity for specific targets.
Q & A
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Use in vitro kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases. Follow up with cellular assays (e.g., apoptosis via flow cytometry) and in vivo models (e.g., xenograft tumors). Structural analogs showed sub-micromolar IC values against EGFR and VEGFR2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
